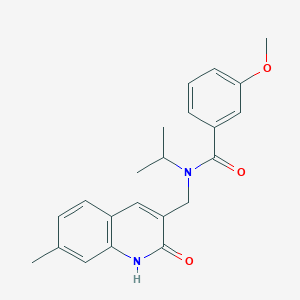
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide, also known as HM-3, is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell signaling and growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide also has some limitations, including its high cost and limited availability. Additionally, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is not fully understood, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and evaluation of its potential applications in various fields. Additionally, the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is a promising compound that has shown potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. With continued research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide and its derivatives may lead to the discovery of new treatments for cancer, neurodegenerative diseases, and infectious diseases.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline-3-carboxylic acid with isopropylamine to form the intermediate product. This intermediate is then reacted with 3-methoxybenzoyl chloride to obtain the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide. The purity and yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide can be improved by using various purification techniques.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In neurodegenerative diseases, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been studied for its potential neuroprotective effects and has shown promising results in animal models of Parkinson's disease. In infectious diseases, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to have antibacterial and antiviral effects.
Propiedades
IUPAC Name |
3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)24(22(26)17-6-5-7-19(12-17)27-4)13-18-11-16-9-8-15(3)10-20(16)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDFTMHQWSGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

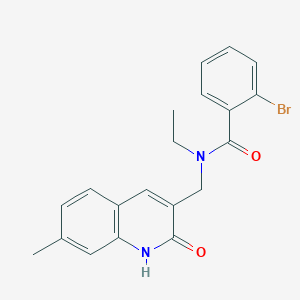
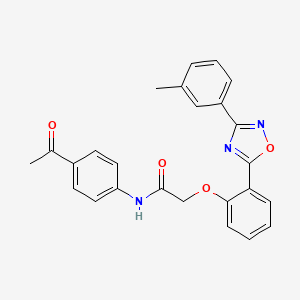
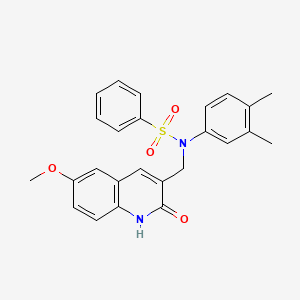
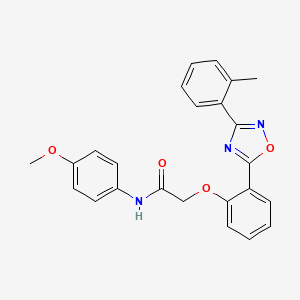
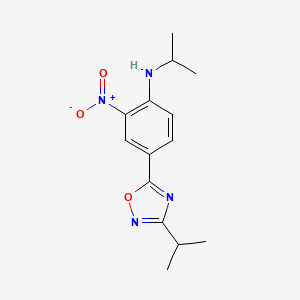


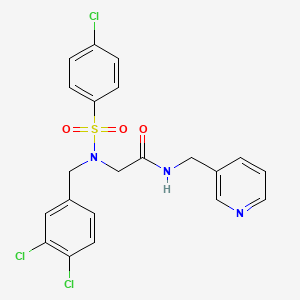
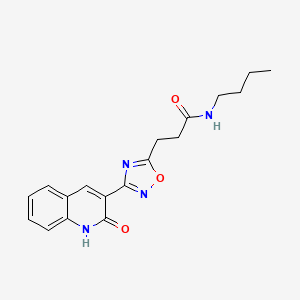
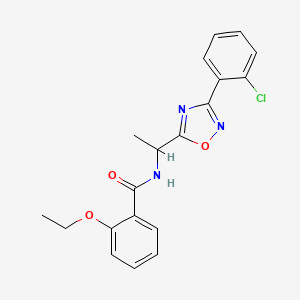
![N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7705188.png)
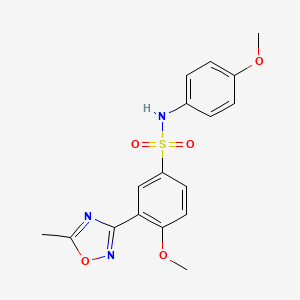
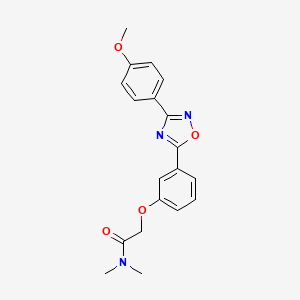
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7705204.png)